

A Technical Guide to the Synthesis of (E)-4-Ethyl-3-heptene

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Compound of Interest

Compound Name: 4-Ethyl-3-heptene

Cat. No.: B15176443

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Abstract: This technical guide provides an in-depth overview of the primary synthetic routes for producing (E)-4-ethyl-3-heptene, a trisubstituted alkene. The document is intended for an audience of researchers, scientists, and professionals in drug development and organic synthesis. It details plausible and established methodologies, including the Wittig reaction and the McMurry reaction, offering comprehensive experimental protocols for each. Quantitative data, where available, is summarized, and key reaction pathways are visualized using Graphviz diagrams to ensure clarity and aid in experimental design.

Introduction

(E)-4-Ethyl-3-heptene is a nine-carbon, trisubstituted alkene with the chemical formula C_9H_{18} . [1] Its structure is characterized by a heptene backbone with an ethyl group at the C4 position and a double bond between C3 and C4, with E (trans) stereochemistry across the double bond. The stereoselective synthesis of such alkenes is a fundamental task in organic chemistry, often serving as a building block in the construction of more complex molecular architectures. This guide focuses on established olefination reactions that provide reliable access to this specific isomer.

Table 1: Physicochemical Properties of (E)-4-Ethyl-3-heptene

Property	Value	Reference
CAS Number	33933-74-3	[1][2][3]
Molecular Formula	C ₉ H ₁₈	[1]
Molecular Weight	126.24 g/mol	[1]
Boiling Point	144.8 °C at 760 mmHg	[4][5]
Density	0.74 g/cm ³	[5]
Refractive Index	1.425	[4][5]
Flash Point	22.5 °C	[4][5]

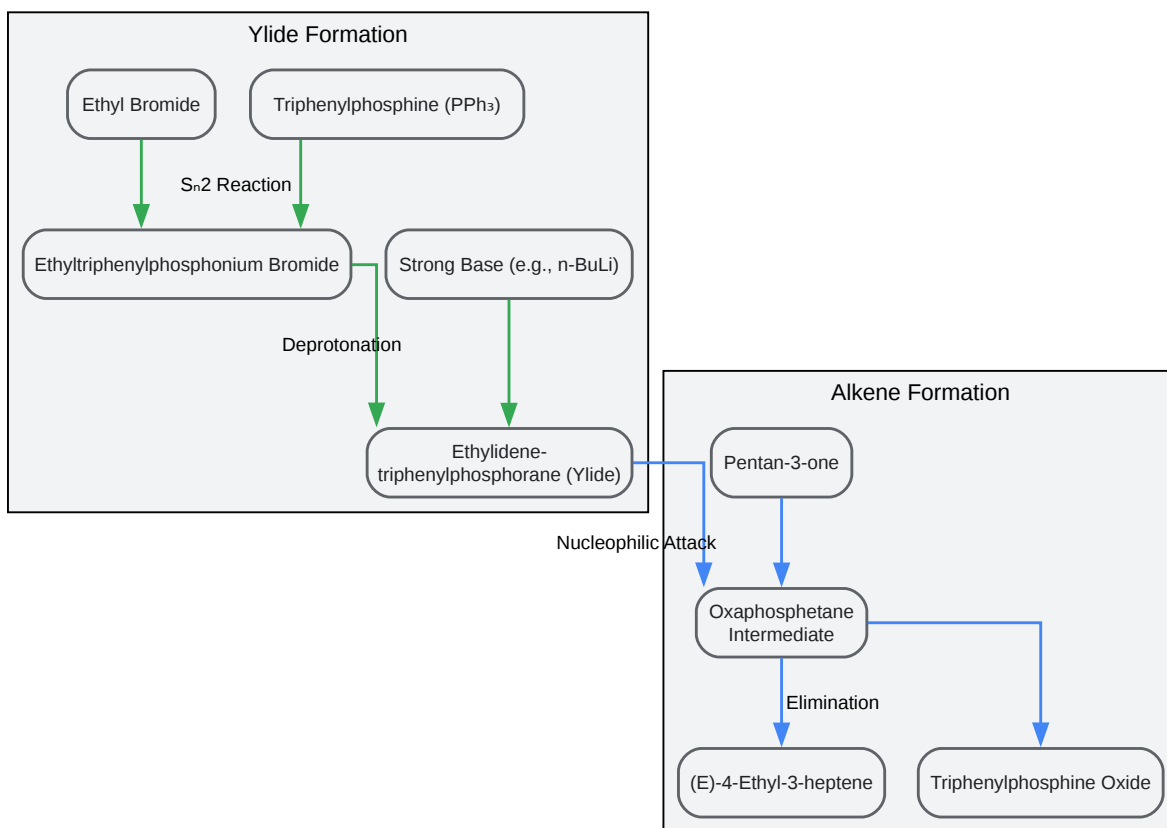
Synthetic Strategies

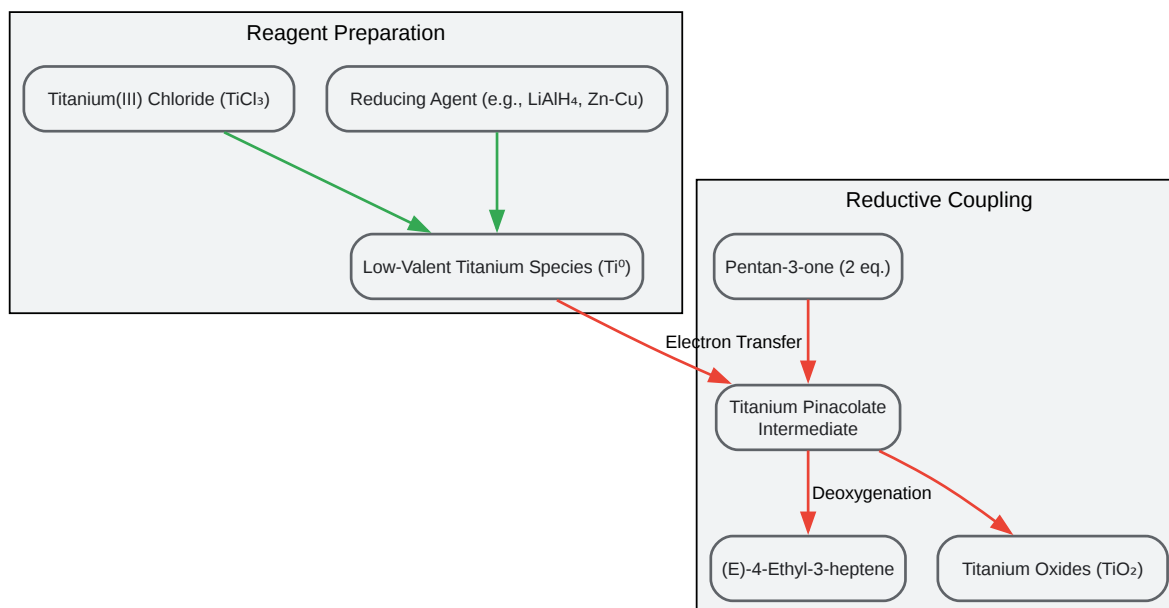
The synthesis of (E)-**4-ethyl-3-heptene** can be approached through several established olefination methodologies. The choice of method often depends on factors such as starting material availability, desired stereoselectivity, and scalability. This guide will focus on two primary and highly plausible routes: the Wittig reaction and the McMurry reaction.

The Wittig Reaction

The Wittig reaction is a powerful and widely used method for synthesizing alkenes from carbonyl compounds.[6] It involves the reaction of a phosphorus ylide (the Wittig reagent) with an aldehyde or ketone. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. To achieve the desired E-stereoselectivity for a trisubstituted alkene like **4-ethyl-3-heptene**, a stabilized or semi-stabilized ylide is typically preferred. However, for non-stabilized ylides, reaction conditions can be modified (e.g., Schlosser modification) to favor the E-isomer.

For the synthesis of (E)-**4-ethyl-3-heptene**, a logical disconnection approach points to the reaction between pentan-3-one and the ylide derived from ethyltriphenylphosphonium bromide.





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